5-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-2-methoxybenzamide
Description
This compound is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a pyrrolidine ring and a 2-methoxybenzamide moiety. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is notable for its heterocyclic aromaticity, which enhances binding interactions with biological targets, while the sulfamoyl group may contribute to solubility and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-methoxy-5-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O4S/c1-28-14-3-2-12(8-13(14)17(18)25)29(26,27)22-11-6-7-23(9-11)16-5-4-15-20-19-10-24(15)21-16/h2-5,8,10-11,22H,6-7,9H2,1H3,(H2,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFOJVMDFPRTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a crucial role in biochemical reactions. For instance, it has been found to exhibit activity against BRD4, a protein that plays a key role in gene expression and cell growth. The nature of these interactions is largely dependent on the specific biochemical context, with the compound’s triazolopyridazine moiety potentially contributing to its binding affinity.
Cellular Effects
In cellular processes, 5-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-2-methoxybenzamide has been shown to have significant effects. It has been reported to influence cell function by affecting c-Myc downregulation and tumor growth inhibition in xenograft studies
Molecular Mechanism
At the molecular level, the compound exerts its effects through various mechanisms. It has been suggested that the compound’s potency is enhanced as a result of bivalent binding, indicating that it may interact with multiple sites on its target biomolecules
Biological Activity
The compound 5-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-2-methoxybenzamide represents a novel class of organic molecules that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Triazolo[4,3-b]pyridazine moiety : This heterocyclic structure is known for its ability to interact with various biological targets.
- Pyrrolidine ring : Often associated with enhancing biological activity through conformational flexibility.
- Sulfamoyl group : This functional group is linked to various pharmacological effects, including antibacterial and antitumor activities.
- Methoxybenzamide : Contributes to lipophilicity and aids in cellular permeability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the triazolo[4,3-b]pyridazine structure. For instance, related compounds have shown significant antiproliferative effects against various cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.24 to 13.1 μM .
The mechanism of action appears to involve the inhibition of key signaling pathways such as the ERK pathway, leading to reduced cell proliferation and induced apoptosis .
Enzyme Inhibition
The compound has been identified as an inhibitor of carbonic anhydrase , an enzyme that plays a crucial role in regulating pH and fluid balance in tissues. By binding to the zinc ion at the enzyme's active site, it effectively inhibits its activity, suggesting potential applications in treating conditions like glaucoma and certain types of cancer .
Anti-inflammatory Effects
Compounds within this class have also demonstrated anti-inflammatory properties. They modulate cytokine release and inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
Study 1: Antiproliferative Activity
In a comparative study examining various triazolo derivatives, it was found that a compound similar to this compound exhibited significant growth inhibition in MGC-803 cells with an IC50 value of 9.47 μM. The study concluded that this compound could serve as a lead for further development in anticancer therapies .
Study 2: Enzyme Interaction
Another investigation focused on the interaction between triazolo derivatives and carbonic anhydrase revealed that these compounds could effectively inhibit enzyme activity. The binding affinity was measured through competitive inhibition assays, confirming their potential as therapeutic agents for conditions influenced by carbonic anhydrase .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound A | Triazolo[4,3-b]pyridazine core | Anticancer | 9.47 μM (MGC-803) |
| Compound B | Pyrrolidine ring | Carbonic anhydrase inhibitor | N/A |
| Compound C | Methoxybenzamide | Anti-inflammatory | N/A |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Core Heterocycle Variations: While the target compound uses a [1,2,4]triazolo[4,3-b]pyridazine core, analogues like E-4d and E-4b incorporate pyrazole or pyridazine rings, altering thermal stability (e.g., melting points differ by ~60–70°C between E-4d and E-4b) .
- Biological Activity: Lin28-1632 demonstrates functional inhibition of Lin28 proteins at 80 µM , whereas the target compound’s structural relatives (e.g., sulphonamides 1–5 in –4) bind to PEF(S) by displacing TNS, a marker for allosteric site binding .
Functional and Pharmacological Comparisons
Table 2: Functional Profiles of Selected Analogues
Key Findings:
- PAINs Liability: The target compound’s structural relatives, such as sulphonamides 1–5, were screened for PAINs (Pan-Assay Interference Compounds) liabilities using FAFDrug3, indicating suitability for further development .
- Binding Mechanisms: Unlike Lin28-1632, which targets RNA-binding proteins, the target compound’s analogues (e.g., [1,2,4]triazolo[4,3-b]pyridazin-6-yl pyridines) occupy a novel chemical space for PEF(S) binding, as shown by multidimensional scaling (MDS) plots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
